

Arecaidine but-2-ynyl ester tosylate chemical properties

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Compound of Interest

Compound Name: *Arecaidine but-2-ynyl ester tosylate*

Cat. No.: *B2394678*

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An In-depth Technical Guide to **Arecaidine but-2-ynyl ester tosylate** (ABET)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and pharmacological profile of **Arecaidine but-2-ynyl ester tosylate** (ABET), a key research compound.

Core Chemical and Physical Properties

Arecaidine but-2-ynyl ester tosylate (CAS No: 119630-77-2) is a synthetic derivative of arecaidine, an alkaloid found in the areca nut.^[1] It is widely utilized in pharmacological research as a selective muscarinic acetylcholine receptor (mAChR) M2 agonist.^{[1][2][3]} The compound consists of the arecaidine but-2-ynyl ester cation and a tosylate counterion.^[1]

Physicochemical Data

The key physicochemical properties of ABET are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	Reference(s)
CAS Number	119630-77-2	[1]
Molecular Formula	C ₁₁ H ₁₅ NO ₂ · C ₇ H ₈ SO ₃	[1]
Molecular Weight	365.44 g/mol	[1]
Appearance	Solid / Crystalline Solid	[4][5]
Purity	≥98% to >99.95%	[1][3]
Melting Point	232°C (with decomposition)	[5]
Solubility	Soluble up to 100 mM in water. [1] Slightly soluble in DMSO and Methanol.[5]	[1][5]
Storage (Solid)	Store at room temperature; stable for up to 12 months.[1]	[1]
Storage (Solution)	Store sealed, away from moisture and light. -80°C for 6 months; -20°C for 1 month.[2] Aqueous solutions have limited stability.[1]	[1][2]

Synthesis and Characterization

The synthesis of **Arecaidine but-2-ynyl ester tosylate** can be achieved through multiple routes. The methodologies below detail the most common laboratory-scale preparations.

Experimental Protocol 1: Tosylation-Mediated Esterification

This method involves a three-step process utilizing a tosylated intermediate for ester formation.
[1]

- Step 1: Synthesis of But-2-ynyl Tosylate: But-2-ynol is reacted with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM). Triethylamine (Et₃N) is used as a base. The reaction is

typically performed at 0°C to control the exothermic reaction and prevent decomposition of TsCl.[1]

- **Step 2: Nucleophilic Substitution with Arecaidine Carboxylate:** The carboxylic acid group of arecaidine is deprotonated using a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like tetrahydrofuran (THF). The resulting arecaidine carboxylate anion then acts as a nucleophile, attacking the but-2-ynyl tosylate in an S_N2 reaction to form the ester.[1]
- **Step 3: Tosylate Salt Formation:** The purified free base ester is dissolved in a suitable solvent, such as ethanol, and treated with a stoichiometric amount of p-toluenesulfonic acid. The final product, **Arecaidine but-2-ynyl ester tosylate**, precipitates from the solution and is collected via filtration.[1]

Experimental Protocol 2: Direct Esterification via Coupling Agents

This alternative route employs carbodiimide coupling agents to facilitate the esterification directly.[1]

- **Step 1: Activation of Arecaidine:** Arecaidine is dissolved in dry DCM and reacted with N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This forms a highly reactive O-acylisourea intermediate.[1]
- **Step 2: Ester Formation:** But-2-ynol is added to the activated arecaidine solution. The reaction proceeds at room temperature for 12-24 hours, yielding the arecaidine but-2-ynyl ester and dicyclohexylurea (DCU) as a byproduct.[1]
- **Step 3: Salt Formation and Purification:** The DCU byproduct is removed by filtration. The filtrate containing the ester is then treated with p-toluenesulfonic acid monohydrate in a solvent like anhydrous diethyl ether. The resulting precipitate of the tosylate salt is collected by filtration.[1]

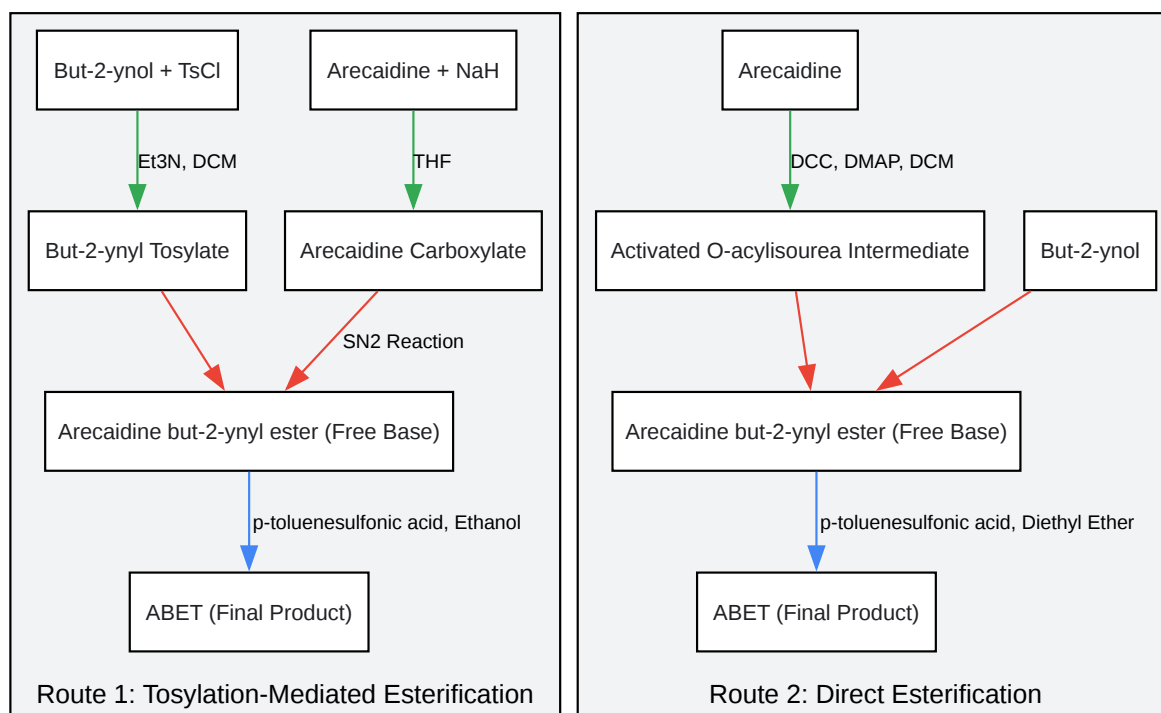


Figure 1: Synthesis Workflows for ABET

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Figure 1: Synthesis Workflows for ABET

Analytical Characterization Protocols

Rigorous analytical methods are required to confirm the identity, purity, and structure of the synthesized compound.

- High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[1] Detection by UV spectrophotometry at 254 nm should confirm a purity of $\geq 98\%$.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. Key proton signals for ABET in D₂O include the tosyl aromatic protons (δ 7.48-7.69), the ester methylene protons adjacent to the alkyne (δ 4.76), and the N-methyl protons (δ 2.98).[1]

Pharmacology and Mechanism of Action

ABET is a potent and selective agonist for the M2 subtype of muscarinic acetylcholine receptors.[1][2] Its pharmacological profile makes it a valuable tool for investigating M2 receptor-mediated signaling pathways.

Receptor Selectivity and Potency

ABET demonstrates a notable selectivity for M2 receptors. It is 4.6-fold more selective for M2 receptors located in the atrium compared to those in the ileum, making it a valuable tool for studying cardiac-specific cholinergic signaling.[1] A computational molecular docking study also showed a preferential binding affinity for M2 and M4 receptors.[6]

Mechanism of Action

As an M2 receptor agonist, ABET mimics the action of acetylcholine at these specific sites. M2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway.

- **Receptor Binding:** ABET binds to and activates the M2 receptor on the cell surface.
- **G-Protein Activation:** This activation leads to the dissociation of the heterotrimeric Gi protein into its G α i and G β γ subunits.
- **Downstream Signaling:**
 - The G α i subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
 - The G β γ subunit can directly open G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability, which is particularly relevant in cardiac pacemaker cells.

This signaling cascade results in physiological effects such as a decrease in heart rate and mean arterial pressure, as observed in rat models.[2][3]

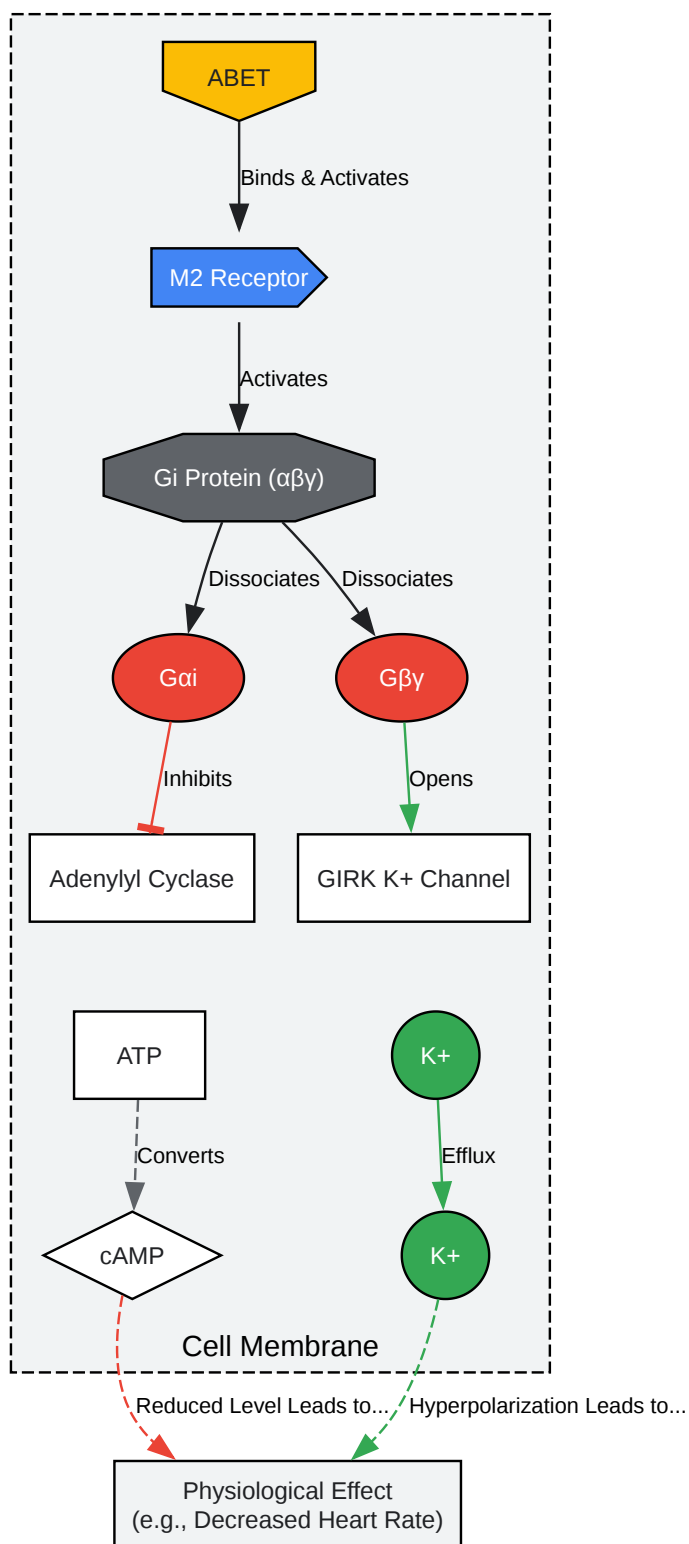


Figure 2: ABET M2 Receptor Signaling Pathway

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Figure 2: ABET M2 Receptor Signaling Pathway

Research Applications

The specific pharmacological profile of ABET lends itself to several key areas of research.

- **Cardiovascular Research:** Due to its high selectivity for cardiac M2 receptors, ABET is used to study cholinergic modulation of heart function, including bradycardia and blood pressure regulation.[1][2][3]
- **Neuroscience:** While less explored, its M2/M4 selectivity suggests potential use in neurological models.[1] It has been noted that ABET does not induce pigment granule dispersion in retinal pigment epithelium, unlike non-selective muscarinic agonists.[1][7]
- **Oncology:** Recent in-vitro studies have highlighted the anti-carcinogenic potential of ABET in breast cancer cell lines.[6] It was shown to inhibit cell viability, proliferation, and migration, as well as induce cell cycle arrest and apoptosis.[6] These findings suggest ABET could be a promising candidate for further investigation in cancer therapeutics.[6]
- **Click Chemistry:** The presence of a terminal alkyne group in its structure makes ABET a useful reagent for click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for molecular labeling and conjugation.[2][3]

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